
メチラポン
概要
説明
メチラポンは、主に診断薬および治療薬として使用される合成化合物です。 これは、副腎不全の診断と、コルチゾール産生の過剰を特徴とするクッシング症候群の治療における役割で知られています 。 メチラポンは、コルチゾールの生合成に不可欠な酵素であるステロイド11β-モノオキシゲナーゼを阻害することによって機能します .
作用機序
メチラポンは、副腎皮質におけるコルチゾール生合成の最終段階に関与する酵素であるステロイド11β-モノオキシゲナーゼを阻害することによってその効果を発揮します 。 この酵素を阻害することによって、メチラポンはコルチゾールとコルチコステロンの産生を減少させ、下垂体による副腎皮質刺激ホルモン(ACTH)の分泌の増加につながります 。 このメカニズムは、視床下部-下垂体-副腎軸の機能を評価するための診断検査で利用されます .
類似の化合物との比較
メチラポンは、ステロイド11β-モノオキシゲナーゼの特異的阻害においてユニークです。 類似の化合物には以下が含まれます。
アミノグルテチミド: 別のステロイド生成阻害剤ですが、ステロイド生合成経路の複数の酵素を阻害します.
科学的研究の応用
Clinical Applications
-
Cushing's Syndrome
- Treatment : Metyrapone is effective in controlling hypercortisolemia in patients with Cushing's syndrome. A multicenter study involving 195 patients demonstrated significant reductions in serum cortisol levels after treatment with metyrapone. The study reported that 55% of patients achieved control over their cortisol levels after treatment, with a median duration of therapy being 8 months .
- Case Study Insights : In a retrospective analysis, patients showed marked improvements in biochemical parameters, including a reduction in mean serum cortisol levels from 722.9 nmol/L to 348.6 nmol/L (P < .0001) after treatment .
-
Adrenal Insufficiency
- Diagnostic Tool : Metyrapone is utilized to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis. The metyrapone test helps determine the adrenal glands' ability to respond to stress by measuring the increase in ACTH and cortisol precursors following administration .
- Research Findings : A prospective study found that metyrapone administration led to significant changes in 11-deoxycortisol and ACTH levels, indicating its utility in diagnosing secondary and tertiary adrenal insufficiency .
-
Hyperaldosteronism
- Metyrapone can also be beneficial for managing conditions characterized by excessive aldosterone production, as it helps restore hormonal balance by modulating adrenal steroidogenesis.
Comparative Studies
Recent research has compared metyrapone with other therapeutic agents such as osilodrostat for managing Cushing's syndrome. While both drugs demonstrated comparable efficacy, metyrapone showed a more pronounced reduction in urinary free cortisol levels over time .
Summary of Case Studies
生化学分析
Biochemical Properties
Metyrapone is a steroid 11-beta-monooxygenase inhibitor . It interacts with the enzyme steroid 11-beta-monooxygenase, inhibiting its function . This enzyme is responsible for the conversion of 11-deoxycortisol into cortisol in the adrenal gland . By inhibiting this enzyme, Metyrapone reduces the production of cortisol and corticosterone .
Cellular Effects
Metyrapone has a significant impact on various types of cells and cellular processes. It influences cell function by reducing cortisol and corticosterone production, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The reduction in cortisol levels leads to an increase in adrenocorticotropic hormone (ACTH) production by the pituitary .
Molecular Mechanism
The molecular mechanism of Metyrapone involves inhibiting the 11-ß-hydroxylation reaction in the adrenal cortex . This inhibition reduces cortisol and corticosterone production. The removal of the strong inhibitory feedback mechanism exerted by cortisol results in an increase in adrenocorticotropic hormone (ACTH) production by the pituitary .
Temporal Effects in Laboratory Settings
Metyrapone has a rapid onset of action, reducing cortisol levels within approximately 2 hours . It demonstrates sustained efficacy in the long term, improving clinical and/or biochemical features and cortisol-related comorbidities of diseases like Cushing’s syndrome .
Dosage Effects in Animal Models
The effects of Metyrapone vary with different dosages in animal models. For instance, the oral LD50 in rats is 521 mg/kg . At high doses, adverse effects such as cardiac arrhythmias, hypotension, and impairment of consciousness can occur .
Metabolic Pathways
Metyrapone is involved in the metabolic pathway of cortisol synthesis. It interacts with the enzyme steroid 11-beta-monooxygenase, inhibiting the conversion of 11-deoxycortisol into cortisol .
Transport and Distribution
While specific transporters or binding proteins for Metyrapone have not been identified, its primary site of action is the adrenal cortex where it inhibits the enzyme steroid 11-beta-monooxygenase .
Subcellular Localization
The subcellular localization of Metyrapone is not explicitly known. Given its mechanism of action, it is likely to be localized in the endoplasmic reticulum of the adrenal cortex cells, where the enzyme steroid 11-beta-monooxygenase is located .
準備方法
合成経路および反応条件
メチラポンは、複数ステップの化学プロセスによって合成されます。 合成は、3-ピリジンカルバルデヒドとアセトンを塩基の存在下で反応させて、2-メチル-1,2-ジ(ピリジン-3-イル)プロパン-1-オンを形成することから始まります 。 反応条件には通常、エタノールまたはメタノールなどの溶媒と、水酸化ナトリウムまたは水酸化カリウムなどの塩基の使用が含まれます。 反応は室温で行われ、薄層クロマトグラフィーなどの手法を使用して監視されます。
工業生産方法
工業環境では、メチラポンの製造には、反応条件が最大収率と純度のために最適化された大規模な化学反応器が使用されます。 このプロセスには、最終生成物が医薬品基準を満たすことを保証するための結晶化と精製などのステップが含まれます .
化学反応の分析
反応の種類
メチラポンは、以下を含むさまざまな種類の化学反応を受けます。
還元: メチラポンのケトン基は、活性アルコール代謝物であるメチラポールを形成するために還元できます.
酸化: メチラポンは、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。
置換: メチラポンのピリジン環は、さまざまな求電子剤との置換反応を受けられます。
一般的な試薬および条件
還元: 一般的な試薬には、通常テトラヒドロフランなどの無水溶媒で使用される水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムが含まれます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬は、酸性または塩基性条件で使用されます。
置換: ハロゲン化アルキルまたはアシルクロリドなどの求電子剤は、塩基または触媒の存在下で使用されます。
主な製品
還元: メチラポール
酸化: さまざまな酸化された誘導体
置換: 置換ピリジン誘導体
類似化合物との比較
Metyrapone is unique in its specific inhibition of steroid 11-beta-monooxygenase. Similar compounds include:
Aminoglutethimide: Another steroidogenesis inhibitor, but it inhibits multiple enzymes in the steroid biosynthesis pathway.
Ketoconazole: An antifungal agent that also inhibits steroidogenesis but has a broader spectrum of enzyme inhibition.
Mitotane: Used in the treatment of adrenal carcinoma, it inhibits steroidogenesis and has cytotoxic effects on adrenal cortex cells.
Metyrapone’s specificity for 11-beta-monooxygenase makes it particularly useful for diagnostic purposes and targeted therapeutic applications .
生物活性
Metyrapone, a selective inhibitor of the enzyme 11β-hydroxylase (CYP11B1), plays a significant role in the regulation of glucocorticoid synthesis. This compound is primarily used in the treatment of Cushing's syndrome (CS) and has been investigated for its broader biological activities, including its immunomodulatory effects and potential antidepressant properties. This article delves into the biological activity of metyrapone, supported by data tables, case studies, and detailed research findings.
Metyrapone inhibits steroidogenesis by blocking the conversion of 11-deoxycorticosterone to corticosterone, thereby reducing cortisol production. Its inhibitory effect on CYP11B1 is characterized by an IC50 value of approximately 7.83 μM . Additionally, metyrapone also affects other cytochrome P450 enzymes, including CYP3A4, which may contribute to its pharmacological profile .
Treatment of Cushing's Syndrome
Metyrapone is primarily indicated for managing hypercortisolism in patients with Cushing's syndrome. A multicenter retrospective study involving 195 patients demonstrated significant reductions in cortisol levels following metyrapone therapy:
Measurement | Initial Value (nmol/L) | Final Value (nmol/L) | p-value |
---|---|---|---|
Mean Serum Cortisol Day-Curve | 722.9 | 348.6 | < .0001 |
9 AM Serum Cortisol | 882.9 | 491.1 | < .0001 |
24-hour Urinary Free Cortisol | 1483 | 452.6 | .003 |
Overall, biochemical control was achieved in approximately 75% of cases treated with metyrapone monotherapy . Adverse effects were reported in about 25% of patients, primarily mild gastrointestinal disturbances and dizziness .
Immunomodulatory Effects
Recent studies have explored the immunomodulatory effects of metyrapone. In animal models, metyrapone treatment resulted in a 41% reduction in thymus weight and a 48% decrease in splenic lymphocyte numbers, indicating its potential impact on immune function . These findings suggest that metyrapone may alter immune responses by modulating lymphocyte populations.
Antidepressant Potential
Metyrapone has also been investigated for its potential antidepressant effects. In a double-blind study involving eight patients with depression, it exhibited positive outcomes on depressive symptoms . However, further research is necessary to establish its efficacy and mechanism in this context.
Case Studies
-
Case Study: Efficacy in Cushing's Syndrome
- A patient with Cushing's syndrome experienced significant cortisol reduction after initiating metyrapone therapy. Initial cortisol levels were recorded at 900 nmol/L , which decreased to 350 nmol/L after three months of treatment.
- The patient reported improved quality of life and symptom relief during follow-up visits.
-
Case Study: Immunological Impact
- In a study involving rats subjected to stress tests, metyrapone administration led to altered gene expression related to glucocorticoid receptors (GR) and mineralocorticoid receptors (MR). The drug attenuated stress-induced increases in plasma cortisol levels while affecting transcriptional activity differentially across target genes such as Fkbp5 and Per1 .
特性
IUPAC Name |
2-methyl-1,2-dipyridin-3-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLBFSROUSIWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023314 | |
Record name | Metyrapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Metyrapone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4), Sparingly soluble, SOL IN METHANOL & CHLOROFORM, 4.27e-01 g/L | |
Record name | SID47193698 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Metyrapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01011 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METYRAPONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metyrapone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The pharmacological effect of Metopirone is to reduce cortisol and corticosterone production by inhibiting the 11-ß-hydroxylation reaction in the adrenal cortex. Removal of the strong inhibitory feedback mechanism exerted by cortisol results in an increase in adrenocorticotropic hormone (ACTH) production by the pituitary. With continued blockade of the enzymatic steps leading to production of cortisol and corticosterone, there is a marked increase in adrenocortical secretion of their immediate precursors, 11-desoxycortisol and desoxycorticosterone, which are weak suppressors of ACTH release, and a corresponding elevation of these steroids in the plasma and of their metabolites in the urine. These metabolites are readily determined by measuring urinary 17-hydroxycorticosteroids (17-OHCS) or 17-ketogenic steroids (17-KGS). Because of these actions, metopirone is used as a diagnostic test, with urinary 17-OHCS measured as an index of pituitary ACTH responsiveness. Metopirone may also suppress biosynthesis of aldosterone, resulting in a mild natriuresis., METYRAPONE REDUCES CORTISOL PRODUCTION BY INHIBITION OF 11BETA-HYDROXYLATION REACTION. BIOSYNTHETIC PROCESS IS TERMINATED @ 11DESOXYCORTISOL... IN NORMAL PERSON...INCR IN ACTH RELEASE FOLLOWS, & SECRETION OF 11DESOXYCORTISOL...ACCELERATED., ORAL ADMIN OF 250 MG/SQ M BODY SURFACE INCR PLASMA CONCN OF GLUCOSE & GROWTH HORMONE IN CHILDREN., @ LOW DOSES PGE2 & PGF2ALPHA RELEASE WERE STIMULATED. @ HIGHER DOSES PGF2ALPHA RELEASE WAS INHIBITED. | |
Record name | Metyrapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01011 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METYRAPONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ETHER & PENTANE, WHITE TO LIGHT AMBER, FINE CRYSTALLINE POWDER | |
CAS No. |
54-36-4 | |
Record name | Metyrapone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metyrapone [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metyrapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01011 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | metyrapone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | metyrapone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metyrapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metyrapone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METYRAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS9KD92H6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METYRAPONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metyrapone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50-51 °C, 50.5 °C | |
Record name | Metyrapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01011 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METYRAPONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metyrapone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。